2,4-Dimethylphenanthrene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-11-9-12(2)16-14(10-11)8-7-13-5-3-4-6-15(13)16/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSJDDFSMXUNCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=CC3=CC=CC=C32)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00165067 | |
| Record name | Phenanthrene, 2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15254-64-5 | |
| Record name | 2,4-Dimethylphenanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15254-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethylphenanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015254645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenanthrene, 2,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dimethylphenanthrene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3X6D9TZ6G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformation Pathways of 2,4 Dimethylphenanthrene
Direct Synthetic Approaches to 2,4-Dimethylphenanthrene
A notable direct synthesis of this compound involves the deoxygenation of arene 1,4-endoxides. epa.govosti.gov This method provides a mild and efficient route to obtaining the target compound. epa.govosti.gov
Deoxygenation of Arene 1,4-Endoxides
A significant synthetic strategy for this compound, along with its regioisomers 1,4- and 3,4-dimethylphenanthrenes, has been developed. epa.govosti.gov This approach is characterized by a furan/dimethyl-1-naphthyne cycloaddition reaction. epa.govosti.gov The resulting endoxide undergoes a direct deoxygenation process. epa.govosti.gov This is achieved using an excess of trimethylsilyl (B98337) iodide, which is generated in situ. epa.govosti.gov This method is highlighted as a mild and efficient pathway for the synthesis of these dimethylphenanthrenes. epa.govosti.gov
The synthesis of the necessary precursors, specifically dimethylated-1-naphthynes, is a critical aspect of this methodology. For instance, the precursor for 6,8-dimethyl-1-naphthyne was prepared from 5,8-, 6,8-, and 5,7-dimethyl-1-tetralones. osti.gov These tetralones are formed through the Friedel-Crafts cyclization of p-xylene (B151628) with either γ-butyrolactone/AlCl3 or γ-(2,5-dimethylphenyl)butyric acid, a process that involves the migration of aromatic methyl groups. osti.gov The isolation of 6,8-dimethyl-1-tetralone is challenging as it is obtained in an inseparable mixture. osti.gov The synthesis then proceeds through α-dibromination with copper(II) bromide, dehydrobromination, and tosylation to yield the naphthyne precursor. osti.gov
The precursors for 5,8-dimethyl-1-naphthyne and 7,8-dimethyl-1-naphthyne are synthesized from their corresponding 1-naphthols. osti.gov The preparation of these naphthols involves a cycloaddition reaction between the appropriately dimethylated benzyne (B1209423) and furan, followed by an acid-catalyzed isomerization. osti.gov
Synthetic Routes Involving Photocyclization
Photocyclization of substituted stilbenes is a well-established and preferred method for synthesizing a variety of polynuclear aromatic systems, including this compound. tandfonline.comscilit.com This process typically involves the irradiation of a cis-stilbene (B147466) derivative with ultraviolet light. scilit.com
Photocyclization of Substituted Stilbenes
The general mechanism of stilbene (B7821643) photocyclization involves the formation of a transient trans-4a,4b-dihydrophenanthrene intermediate upon UV irradiation of the cis-stilbene. scilit.com This intermediate can then be trapped by an oxidizing agent, such as iodine or oxygen, to yield the final phenanthrene (B1679779) product in high yield. scilit.com This methodology is applicable to a wide array of substituted stilbenes. scilit.com For instance, the photocyclization of 2,4,6-trimethylstilbene leads to the formation of 1,3-dimethylphenanthrene (B95547). rsc.org Similarly, 3,3′,5,5′-tetramethylstilbene can be converted to 2,4,5,7-tetramethylphenanthrene. rsc.org
Improved procedures for the photocyclization of stilbenes have been developed to enhance yields. One such improvement involves using a stoichiometric amount of iodine in the presence of propylene (B89431) oxide, while excluding air. acs.org The propylene oxide serves to prevent the photoreduction of double bonds by hydrogen iodide, and the absence of air minimizes photooxidative side reactions. acs.org
Considerations for Alkyl Group Elimination during Photocyclization
A notable phenomenon during the photocyclization of certain substituted stilbenes is the elimination of an alkyl group. rsc.org A specific example is the photocyclization of 2,4,6-trimethylstilbene, which results in the formation of 1,3-dimethylphenanthrene through the elimination of a methyl group. rsc.org This highlights that the substitution pattern on the starting stilbene can influence the final phenanthrene product, including the potential loss of substituents.
Preparation of this compound Derivatives
The synthesis of derivatives of this compound allows for the exploration of their properties and potential applications. One such important derivative is this compound-9,10-dione.
Synthesis of this compound-9,10-dione
This compound-9,10-dione has been synthesized through a carbene organocatalytic tandem reaction. rsc.org The synthesis was achieved with a 73% yield, resulting in a red solid with a melting point of 165.9–166.7 °C. rsc.org The product was purified using flash column chromatography with a petroleum ether/CH2Cl2 (1:1) solvent system. rsc.org The structure of the synthesized compound was confirmed by ¹H NMR spectroscopy. rsc.org
| Compound Name | Synthetic Method | Yield (%) | Physical State | Melting Point (°C) | Reference |
| This compound-9,10-dione | Carbene organocatalytic tandem reaction | 73 | Red solid | 165.9–166.7 | rsc.org |
Oxidative Transformations of Dimethylphenanthrene Systems
The oxidative transformation of dimethylphenanthrene systems, a key process in their environmental fate and metabolic activation, has been a subject of scientific investigation. Studies on alkylated polycyclic aromatic hydrocarbons (PAHs) reveal that the presence and position of alkyl groups significantly influence their metabolism. researchgate.net Alkyl substitution can direct oxidative metabolism towards the alkyl side chain, a process that competes with the oxidation of the aromatic ring. researchgate.net
In the case of dimethylphenanthrenes, cytochrome P450 (CYP) enzymes play a crucial role in their metabolic transformation. unit.no While the parent compound, phenanthrene, is primarily metabolized to dihydrodiols, alkylated phenanthrenes can undergo benzylic oxidation on the methyl groups. unit.no This side-chain oxidation can lead to the formation of corresponding carboxylic acid derivatives. unit.no
Research on the atmospheric oxidation of phenanthrene initiated by hydroxyl (OH) radicals in the presence of oxygen (O₂) and nitrogen oxides (NOx) has been conducted through theoretical studies. These studies indicate that the degradation process can lead to a variety of oxygenated products, including phenanthrols, phenanthrones, and phenanthrenequinones. nih.gov While this study focuses on the parent phenanthrene, the findings provide a foundational understanding of the potential oxidative pathways that this compound could undergo in the atmosphere. The rate constants and atmospheric lifetime of phenanthrene have been estimated, highlighting the importance of such oxidative processes in its environmental degradation. nih.gov
Furthermore, the microbial degradation of alkylated PAHs has been investigated. For instance, the bacterium Sphingobium quisquiliarum has been shown to transform alkylated phenanthrenes, such as 3-methylphenanthrene (B47518) and 3,6-dimethylphenanthrene. mdpi.com These transformation processes can lead to the formation of oxygenated metabolites, which may exhibit altered bioavailability and toxicity compared to the parent compounds. mdpi.com
Mechanistic Elucidation of Formation Reactions
The formation of the phenanthrene skeleton, including its dimethylated derivatives, can be achieved through various synthetic routes, the mechanisms of which have been the subject of detailed investigation.
Palladium-Catalyzed Cyclization Pathways
Palladium-catalyzed reactions are a cornerstone in the synthesis of phenanthrene derivatives due to their efficiency and functional group tolerance. benthamdirect.com One prominent method is the intramolecular Heck reaction, which involves the palladium-catalyzed coupling of an aryl or alkenyl halide with an alkene within the same molecule. wikipedia.org This reaction is a powerful tool for constructing carbocyclic and heterocyclic systems. wikipedia.orgchim.it
The synthesis of phenanthrenes and their alkylated analogues has been successfully achieved using palladium-catalyzed Heck reactions. espublisher.comespublisher.com For instance, a new approach has been developed for the synthesis of 9,10-dihydrophenanthrene (B48381) and alkyl phenanthrenes from vinyl bromoaldehydes or aromatic bromoaldehydes. espublisher.comespublisher.com This methodology allows for the introduction of one or two alkyl groups onto the newly formed benzene (B151609) ring of the phenanthrene structure. espublisher.comresearchgate.net
A proposed mechanism for this transformation involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the alkene, migratory insertion to form a carbon-carbon bond, and subsequent β-hydride elimination to regenerate the catalyst and yield the cyclized product. wikipedia.org Theoretical studies have compared the intramolecular Heck pathway with a competing 6π electrocyclic ring-closing reaction, suggesting that the Heck mechanism is often energetically more favorable. espublisher.comespublisher.comacs.org
A specific, scalable method for synthesizing 2,9-dimethylphenanthrene (B105788) derivatives has been reported using a palladium-catalyzed coupling of 2-methylpropanal derivatives with aryl iodides, followed by cyclization. While this example illustrates the synthesis of a different isomer, the underlying principles of palladium-catalyzed C-H activation and coupling are broadly applicable to the synthesis of various dimethylphenanthrenes. benthamdirect.com
Carbene Organocatalytic Tandem Reactions
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including the synthesis of phenanthrene derivatives. rsc.orgrsc.org A notable application is the synthesis of 9,10-phenanthrenequinones through a carbene-catalyzed tandem reaction. rsc.orgrsc.orgresearchgate.net This approach offers a metal-free alternative for the construction of the phenanthrene framework. rsc.orgrsc.org
The reaction mechanism typically involves the NHC-catalyzed formation of a benzoin (B196080) adduct from an aldehyde and an ester. rsc.orgrsc.org This intermediate then undergoes a subsequent annulation reaction, often involving a radical species, to construct the phenanthrenequinone (B147406) skeleton. rsc.org This method allows for the rapid assembly of a diverse range of phenanthrenequinone derivatives from simple starting materials. rsc.orgrsc.org
A specific procedure for the synthesis of this compound-9,10-dione has been described, which utilizes a flash column chromatography purification step. rsc.org The reaction conditions involve the use of an NHC catalyst and a base, such as cesium carbonate, in a suitable solvent at elevated temperatures. rsc.org
Table 1: Optimized Conditions for Carbene-Catalyzed Synthesis of Phenanthrenequinone rsc.org Click on the table to view more details.
Reaction Optimization Data
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | NHC A | Cs₂CO₃ | CH₃CN | 80 | 73 (isolated) |
| 2 | ... | ... | ... | ... | ... |
Note: This table is a representation of the type of data found in the source and is not exhaustive.
Theoretical Investigations of Reaction Mechanisms (e.g., 6π Electrocyclic Ring Closures, Intramolecular Heck Reactions)
Theoretical calculations have been instrumental in elucidating the mechanisms of phenanthrene formation. Two prominent competing pathways that have been investigated are the 6π electrocyclic ring closure and the intramolecular Heck reaction. espublisher.comespublisher.comacs.org
The 6π electrocyclic ring closure is a pericyclic reaction where a conjugated system with 6π electrons undergoes a concerted cyclization. In the context of phenanthrene synthesis, a proposed mechanism involves the formation of a key intermediate that can undergo a disrotatory 6π electrocyclic ring closure to form the 9,10-dihydrophenanthrene core. espublisher.comespublisher.com
However, theoretical studies, often employing density functional theory (DFT), have suggested that an alternative intramolecular Heck reaction pathway is often energetically more favorable. espublisher.comespublisher.comacs.org These calculations have shown that the energy barrier for the intramolecular Heck mechanism can be significantly lower than that of the electrocyclic pathway. acs.org
Further theoretical work has explored the formation of phenanthrene from the recombination of indenyl and cyclopentadienyl (B1206354) radicals. researchgate.netacs.org This research suggests a complex, multi-step mechanism involving hydrogen-assisted isomerization, rather than a direct recombination-isomerization pathway. researchgate.netacs.org While not directly focused on this compound, these fundamental studies on the formation of the phenanthrene ring system provide valuable insights into the potential pathways that could be involved in its formation under various conditions, such as in combustion processes. researchgate.netacs.orgrsc.org
Kinetic Modeling of Dimethylphenanthrene Formation Pathways
Kinetic modeling is a powerful tool for understanding the complex reaction networks involved in the formation of polycyclic aromatic hydrocarbons (PAHs), including dimethylphenanthrenes. researchgate.netacs.org These models often consist of a large number of elementary reactions and species, and they are validated against experimental data obtained under various conditions. researchgate.net
Detailed chemical kinetic models have been developed to describe the oxidation and pyrolysis of aromatic compounds like o-xylene, which can be a precursor to the formation of larger PAHs. researchgate.net These models indicate that the self-combination reactions of radicals derived from the initial fuel, such as o-xylyl radicals, and their subsequent cyclization and dehydrogenation reactions are key pathways for the formation of methyl- and dimethylphenanthrenes. researchgate.net
Kinetic models have also been employed to study the atmospheric fate of PAHs. acs.org For example, the formation and loss of nitro-PAHs, which are secondary pollutants formed from the reaction of PAHs with atmospheric oxidants, have been explored using kinetic models. acs.org These models incorporate reaction rates, gas-particle partitioning, and atmospheric transport to predict the concentrations and distribution of these compounds in the environment. acs.org While specific kinetic models for the formation of this compound are not extensively detailed in the provided search results, the principles and methodologies from these related studies are directly applicable to understanding its formation and transformation kinetics.
Advanced Spectroscopic Characterization and Molecular Dynamics of 2,4 Dimethylphenanthrene
Vibrational Spectroscopy Analysis
Vibrational spectroscopy serves as a powerful tool for elucidating the molecular structure and bonding of 2,4-dimethylphenanthrene.
High-Resolution Gas-Phase Infrared Spectroscopy
The gas-phase infrared spectrum of this compound was recorded from 400 to 4000 cm⁻¹ with a resolution of 0.5 cm⁻¹ at a temperature of 110 °C. acs.org This high-resolution approach allows for the detailed observation of the vibrational modes of the isolated molecule, free from intermolecular interactions that are present in the condensed phase. The normal modes of the this compound molecule, which possesses C₃ symmetry, are categorized into the irreducible representations (55A′ + 29A″). acs.org The experimental setup utilized a 7.2 m path length white cell to achieve sufficient absorption for the low vapor pressure compound. acs.org
Assignment of Observed Bands through Scaled Quantum Mechanical (SQM) Force Field Analysis
To assign the experimentally observed vibrational bands, quantum-chemical calculations were performed using density functional theory (DFT) at the B3LYP/6-311G** level of theory. acs.org Both harmonic and anharmonic frequencies and their corresponding intensities were calculated. However, unambiguous assignment of the spectral bands could not be achieved using either anharmonic or selectively scaled harmonic frequencies alone. acs.org This highlights the complexity of the vibrational spectrum of this compound, where factors such as Fermi resonance and overtone and combination bands likely contribute to the observed spectral features. One notable computational finding was the presence of an imaginary frequency, which was attributed to the interaction between an aromatic C–H bond and a methyl group on the adjacent ring. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations
NMR spectroscopy provides valuable information about the local chemical environment and dynamics of the methyl groups in this compound.
Proton Spin-Lattice Relaxation Studies of Dimethylphenanthrene Isomers
Proton spin-lattice relaxation (T₁) studies are instrumental in probing the dynamics of molecules in the solid state. The relaxation process is often non-exponential and can be modeled to extract information about the motional processes occurring. brynmawr.edu For dimethylphenanthrene isomers, the rotation of the two methyl groups is the primary motion on the NMR timescale, and the relaxation rates due to each methyl group are often well-separated in temperature. brynmawr.edu By measuring the temperature and frequency dependence of the ¹H spin-lattice relaxation rate, parameters such as the activation energy for methyl group reorientation can be determined. brynmawr.edubrynmawr.edu These studies have shown that at high temperatures, where quantum tunneling is negligible, methyl reorientation can be described as a simple, thermally activated hopping process. brynmawr.edu
Investigation of Methyl Group Rotational Dynamics in Solid State
The rotational dynamics of methyl groups in solid dimethylphenanthrenes are influenced by both intramolecular and intermolecular interactions. brynmawr.eduaip.org Solid-state ¹H spin-lattice relaxation rate measurements, in conjunction with electronic structure calculations, are employed to investigate these dynamics. aip.org The barrier heights for methyl group rotation are computed for both isolated molecules and molecular clusters that mimic a single crystal environment, allowing for the estimation of intramolecular and intermolecular contributions. aip.org Experimental ¹H relaxation measurements on polycrystalline samples are often best fitted with a distribution of activation energies for methyl group rotation. aip.org This distribution is thought to arise from molecules located near crystallite surfaces or other crystal imperfections. aip.org Above approximately 80 K, the rotation is typically modeled as random hopping, while at lower temperatures (below 40 K), quantum mechanical tunneling becomes the dominant mechanism. aip.org
Mass Spectrometry (MS) Techniques for Structural Confirmation and Derivative Characterization
Mass spectrometry (MS) serves as a powerful analytical tool for the structural elucidation and sensitive detection of this compound. When coupled with chromatographic separation, MS techniques provide a high degree of specificity and accuracy, essential for confirming the compound's identity and characterizing its derivatives in complex matrices.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of this compound's elemental composition. Unlike nominal mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest integer, HRMS instruments like Time-of-Flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) can determine m/z with high precision, typically to within a few parts per million (ppm). spectroscopyonline.comfrontagelab.comucdavis.edu This accuracy allows for the calculation of a unique elemental formula, effectively eliminating other potential isobaric interferences. spectroscopyonline.comfrontagelab.com
For this compound, the molecular formula is C₁₆H₁₄. HRMS can measure the monoisotopic mass with exceptional accuracy, providing strong evidence for its elemental composition. The computed monoisotopic mass of this compound is 206.109550447 Da. nih.gov An HRMS measurement yielding a mass value extremely close to this theoretical value confirms the C₁₆H₁₄ formula, thereby verifying the compound's identity. nsf.gov
Table 1: Accurate Mass Data for this compound
| Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₆H₁₄ | Defines the elemental composition. |
| Nominal Mass | 206 Da | Integer mass, insufficient for unambiguous identification. |
| Theoretical Monoisotopic Mass | 206.109550447 Da nih.gov | The calculated exact mass used for HRMS confirmation. |
| Typical HRMS Measurement Error | < 5 ppm | High accuracy differentiates the target from compounds with the same nominal mass. frontagelab.comucdavis.edu |
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Differentiation
Gas chromatography-mass spectrometry (GC-MS) is the standard method for analyzing complex mixtures of polycyclic aromatic hydrocarbons (PAHs), including dimethylphenanthrene (DMP) isomers. nsf.govkemdikbud.go.id The primary challenge in analyzing DMPs is that all isomers share the same molecular weight (nominal mass 206 Da) and produce very similar mass spectra under electron ionization (EI), making differentiation by MS alone nearly impossible. tandfonline.comfuture4200.com
The gas chromatography component is therefore essential for separating the isomers before they enter the mass spectrometer. tandfonline.com By utilizing a capillary column with a suitable stationary phase (e.g., 5% phenyl methyl siloxane), isomers are separated based on their boiling points and interaction with the column. kemdikbud.go.id Each isomer exhibits a characteristic retention time (RT). While the mass spectrometer confirms the presence of a DMP isomer by identifying the molecular ion at m/z 206, the unique retention time is used to identify the specific isomer, such as this compound. kemdikbud.go.idnih.gov Co-elution can still occur with some isomers on standard columns, sometimes requiring complementary techniques or specialized columns for complete resolution. tandfonline.com
Table 2: Principle of GC-MS for Isomer Differentiation of Dimethylphenanthrenes
| Compound Isomer | Molecular Ion (m/z) | Retention Time (RT) | Basis of Identification |
|---|---|---|---|
| This compound | 206 | Unique RT₁ | Isomers share the same m/z but are separated and identified by their distinct retention times on the GC column. kemdikbud.go.idtandfonline.com |
| 1,7-Dimethylphenanthrene (B57199) | 206 | Unique RT₂ | |
| 3,6-Dimethylphenanthrene | 206 | Unique RT₃ |
Multiple Reaction Monitoring (MRM) Transitions in GC-MS/MS for Derivatized Compounds
For enhanced sensitivity and selectivity, particularly in complex biological or environmental samples, tandem mass spectrometry (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is employed. proteomics.com.aucreative-proteomics.com This technique is especially useful for the analysis of derivatized compounds, where functional groups are added to the parent molecule to improve its chromatographic behavior or ionization efficiency. jfda-online.commdpi.com
The MRM process involves two stages of mass filtering using a triple quadrupole mass spectrometer. proteomics.com.au
Precursor Ion Selection: In the first quadrupole (Q1), the molecular ion (or a prominent fragment ion) of the derivatized this compound is selected. This is the "precursor ion."
Fragmentation: The selected precursor ion is fragmented in the second quadrupole (Q2), which acts as a collision cell.
Product Ion Monitoring: In the third quadrupole (Q3), one or more specific fragment ions, known as "product ions," are selected and monitored. creative-proteomics.com
This specific precursor-to-product ion transition is highly characteristic of the target compound, significantly reducing background noise and matrix interference. proteomics.com.aunih.gov For instance, if a hydroxylated metabolite of this compound were analyzed, it would first be derivatized (e.g., via silylation). mdpi.com A specific MRM transition for this derivative would then be established to quantify it with high precision. nih.gov
Table 3: Illustrative MRM Transition for a Hypothetical Derivatized Hydroxy-Dimethylphenanthrene
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Significance |
|---|---|---|---|
| Trimethylsilyl (B98337) (TMS) ether of Hydroxy-dimethylphenanthrene | m/z of derivatized molecular ion | m/z of a characteristic fragment ion | This specific mass transition (precursor → product) provides high selectivity and sensitivity for quantification, minimizing interference from other compounds in the sample matrix. proteomics.com.auresearchgate.net |
Computational Chemistry and Theoretical Modeling of 2,4 Dimethylphenanthrene
Molecular Dynamics and Conformation Studies
Computational studies, particularly those employing molecular dynamics (MD) and density functional theory (DFT), have been instrumental in understanding the structural and dynamic properties of dimethylphenanthrenes (DMPs). For 2,4-dimethylphenanthrene (2,4-DMP), quantum-chemical calculations are used to determine its optimized molecular geometry and vibrational frequencies. acs.org
Molecular dynamics simulations are a powerful tool for exploring the conformational space of molecules like phenanthrenes, helping to predict properties such as density and heat capacity for asphalt-like mixtures where these compounds are present. psu.edu While MD simulations can be more effective than Monte Carlo methods for reaching equilibrium states in such mixtures, the accuracy of the results, such as density, depends heavily on the composition of the model system. psu.edu For complex biological and environmental samples, MD simulations are a crucial step in generating various molecular conformers. These conformers are then used in advanced computational workflows, like the in silico chemical library engine (ISiCLE), to predict properties such as collision cross sections (CCS) for identifying unknown compounds. arxiv.org
The rotation of methyl groups in substituted phenanthrenes is a key dynamic feature that can be investigated using both computational and experimental methods like solid-state nuclear magnetic resonance (NMR) relaxation measurements. acs.orgbrynmawr.edu Electronic structure calculations are employed to compute the potential energy barriers for this rotation. These calculations can be performed for isolated molecules (gas phase) and for molecules within a crystal lattice environment by using cluster models. acs.orgresearchgate.netosti.gov
Studies on various dimethylphenanthrenes, such as 1,4-DMP, 1,6-DMP, and 1,8-DMP, show that the barriers to methyl group rotation are influenced by the substitution position on the phenanthrene (B1679779) backbone. brynmawr.educonsensus.app For instance, in 1,4-dimethylphenanthrene (B1210028), the activation energies for the rotation of the two methyl groups are distinct and well-separated in temperature, allowing for detailed analysis. brynmawr.edu The activation energy (E) derived from NMR is closely related to, but typically 0-20% smaller than, the calculated potential barrier (V). brynmawr.edu Ab initio electronic structure calculations have determined that methyl rotation barriers in a series of methyl-substituted phenanthrenes range from 0.6 to 3.4 kcal/mol when calculated in molecular clusters that simulate the crystalline state. acs.org
Table 1: Calculated and Experimental Rotational Barriers for Methyl Groups in Dimethylphenanthrenes
| Compound | Methyl Group Position | Calculated Barrier in Cluster (Eclust) (kcal/mol) | Experimental Activation Energy (Enmr) (kcal/mol) |
|---|---|---|---|
| 1,4-Dimethylphenanthrene | 1-methyl | - | 12 ± 1 (kJ/mol) / 2.87 ± 0.24 (kcal/mol) |
| 4-methyl | - | 22 ± 2 (kJ/mol) / 5.26 ± 0.48 (kcal/mol) | |
| 1,6-Dimethylphenanthrene | 1-methyl | 2.5 | 2.4 |
| 6-methyl | 1.8 | 1.7 | |
| 1,8-Dimethylphenanthrene | 1/8-methyl | 3.4 | 2.7 |
| 9,10-Dimethylphenanthrene | 9/10-methyl | 0.9 | 0.8 |
Note: Data for 1,4-DMP was presented in kJ/mol in the source and has been converted to kcal/mol for comparison (1 kcal = 4.184 kJ). NMR activation energies (E) are closely related but not identical to the calculated barrier (V). brynmawr.edu Data for other DMP isomers is from electronic structure calculations on molecular clusters and solid-state NMR. acs.org
The energy barrier for methyl group rotation in the solid state is a sum of contributions from intramolecular and intermolecular interactions. acs.orgosti.govconsensus.appplu.mx Intramolecular barriers arise from the interactions between the methyl group and the rest of the atoms within the same molecule. brynmawr.edu Intermolecular barriers result from interactions with neighboring molecules in the crystal lattice. brynmawr.edu
Computational methods allow for the separation of these two contributions. The intramolecular contribution is calculated using an isolated, gas-phase molecule, while the total barrier in the solid state is computed using a cluster of molecules constructed from crystal structure data. acs.orgresearchgate.netosti.gov The difference between the barrier calculated for the cluster (Eclust) and the barrier for the isolated molecule (Egas) provides an estimate of the intermolecular contribution. brynmawr.edu
Studies on various methyl-substituted phenanthrenes and naphthalenes have shown that both contributions are significant. acs.org The intermolecular forces can either increase or decrease the rotational barrier compared to the isolated molecule, depending on the specific crystal packing and the position of the methyl group. brynmawr.edu For example, while the carbon skeletons of many phenanthrenes are planar in the isolated state, they often exhibit a slight twist in the crystalline form due to packing forces, which in turn affects the rotational barriers. brynmawr.edu The analysis of these contributions is essential for a complete understanding of molecular dynamics in the solid state. brynmawr.eduresearchgate.netosti.gov
Crystal Structure Prediction Methodologies for Related Dimethylphenanthrenes
Crystal structure prediction (CSP) is a computational methodology used to find the most stable packing arrangements of a molecule in a crystal lattice. This is particularly important for polycyclic aromatic hydrocarbons like dimethylphenanthrenes, as their solid-state packing influences their physical properties.
Modern CSP workflows often combine random structure generation with genetic algorithms (GAs) to efficiently search for low-energy crystal structures. rsc.orgrsc.org For example, a workflow using the random structure generator Genarris and the genetic algorithm GAtor has been successfully applied to predict the crystal structure of 4,5-dimethylphenanthrene (B14150737). rsc.orgrsc.orgaps.org This approach generates a multitude of possible crystal structures and then ranks them based on their lattice energies, which are calculated using quantum mechanical methods like dispersion-inclusive density functional theory (DFT). rsc.orgrsc.org
For challenging cases like 4,5-dimethylphenanthrene, which has a twisted backbone and exhibits chirality, advanced features in the genetic algorithm, such as evolutionary niching, can be crucial. rsc.orgrsc.org This feature helps the algorithm to explore different regions of the potential energy surface and avoid getting trapped in a single low-energy basin, thereby increasing the chances of finding the experimentally observed structure. rsc.orgrsc.org The successful prediction of the known chiral space group (P21) for 4,5-dimethylphenanthrene demonstrates the robustness of these CSP methods for diverse and complex aromatic molecules. rsc.org These computational tools are becoming an integral part of materials development, allowing for the in silico exploration of potential polymorphs and their properties. rsc.org
Environmental Geochemistry and Biogeochemical Cycling of 2,4 Dimethylphenanthrene
Occurrence and Distribution in Natural Matrices
2,4-Dimethylphenanthrene, like other PAHs, is found in a variety of natural and anthropogenic materials. Its distribution is a key area of study for understanding geological history and environmental contamination. The detection and quantification of 2,4-DMP in environmental samples are typically accomplished using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS). ontosight.ai
Dimethylphenanthrenes are recognized constituents of sedimentary rocks and coal extracts. acs.org Their presence is linked to the diagenesis and catagenesis of organic matter derived primarily from terrestrial higher plants. researchgate.net Studies have identified various dimethylphenanthrene isomers, including 2,4-DMP, in coal samples from diverse locations such as the Pliocene Sajau Formation in Indonesia and Carboniferous basins in Europe. researchgate.netej-geo.org The analysis of aromatic fractions from coal and shale, for instance from the Mamu Formation in Nigeria, has revealed the presence of multiple dimethylphenanthrene isomers. scielo.org.co These compounds are considered important in the aromatization process of fossil organic matter. researchgate.net
This compound is a known component of fossil fuels, including crude oil and related petroleum products. ontosight.airesearchgate.net In fact, alkylated PAHs are often found in higher concentrations in petroleum than their parent compounds. researchgate.net The analysis of crude oil frequently reveals a complex mixture of phenanthrene (B1679779) and its alkylated derivatives, which are used to characterize the oil's source and maturity. nih.govacs.org For example, studies on Atlantic haddock exposed to petroleum compounds specifically utilized 1,4-dimethylphenanthrene (B1210028), a close isomer, highlighting the relevance of dimethylphenanthrenes in crude oil composition. nih.govresearchgate.net
As a result of both natural processes and human activities like the combustion of fossil fuels, 2,4-DMP is released into the environment and can be detected in atmospheric and soil samples. ontosight.aiontosight.ai Once released, these compounds can persist in the soil, water, and air. ontosight.ai Investigations of contaminated sites have identified 2,4-DMP in soil, with its concentration and distribution patterns used to trace pollution sources. unipa.itdiva-portal.org For instance, a study of soil in a botanic garden detected this compound, among other PAHs. unipa.it Similarly, analyses of atmospheric particulate matter have shown the presence of dimethylphenanthrenes, which are often associated with fine particles resulting from combustion processes. acs.org
| Matrix | Location/Type of Sample | Reference |
|---|---|---|
| Sedimentary Rock / Coal | Pliocene coals, Berau Basin, Indonesia | ej-geo.org |
| Sedimentary Rock / Coal | Mamu Formation, Anambra Basin, Nigeria (Shale/Coal extracts) | scielo.org.counal.edu.co |
| Sedimentary Rock / Coal | Carboniferous Coals, Europe | researchgate.net |
| Crude Oil | General petroleum products | ontosight.airesearchgate.net |
| Crude Oil | Used in exposure studies on Atlantic Haddock | nih.govnih.gov |
| Soil | Botanic garden soil, Italy | unipa.it |
| Soil | Contaminated industrial and urban sites | diva-portal.orgdiva-portal.org |
| Atmosphere | General pollutant from combustion | ontosight.aiacs.org |
Role as a Geochemical Biomarker
The distribution of this compound and its isomers serves as a powerful geochemical tool, particularly in the field of petroleum exploration. These compounds act as biomarkers, providing information on the thermal history of organic matter in source rocks.
The distributions of alkylated aromatic hydrocarbons, including dimethylphenanthrenes, are well-established thermal maturity parameters. gfz-potsdam.de As sedimentary organic matter undergoes thermal maturation with increasing burial depth and temperature, the relative concentrations of different aromatic isomers change in a predictable manner. bohrium.com Systematic changes in the isomer distributions of methyl- and dimethylphenanthrenes are observed with increasing maturation. researchgate.net This principle is widely applied to evaluate the maturity of crude oils and source rock bitumens (B1180155). nih.gov The thermal stress leads to rearrangement and methylation reactions, altering the initial distribution of these compounds. scielo.org.co Consequently, ratios based on phenanthrene and its alkylated derivatives are used to assess whether source rocks have entered the oil generation window. researchgate.netresearchgate.net
The basis for using dimethylphenanthrene isomer ratios as maturity indicators lies in the differing thermodynamic stabilities of the various isomers. au.dk During thermal maturation, less stable isomers are converted into more stable forms. researchgate.net Specifically, isomers with methyl groups in the β-positions (e.g., 2-, 3-, 6-, 7- positions) are more stable than those with methyl groups in the α-positions (e.g., 1-, 4-, 5-, 8- positions). nih.govau.dk As maturity increases, the relative abundance of the more stable β-type isomers increases. scielo.org.co
Several maturity parameters have been developed based on these principles. While many focus on methylphenanthrenes (e.g., MPI-1), ratios involving dimethylphenanthrenes are also utilized. bohrium.comnih.gov These ratios quantify the shift towards thermodynamic equilibrium. For example, a study on lacustrine source rocks identified the 2,7-DMP/1,8-DMP ratio as a useful maturity parameter. acs.org Another example is the Dimethylphenanthrene Ratio (DMPR), which compares the sum of more stable isomers to less stable ones. researchgate.net These calculated ratios often show a good correlation with other maturity indicators like vitrinite reflectance (Ro), making them invaluable in petroleum geochemistry. bohrium.comacs.org
| Maturity Parameter | Formula | Principle | Reference |
|---|---|---|---|
| Dimethylphenanthrene Ratio (DMPR) | [2,6- + 2,7- + 3,5-DMP] / [1,3- + 3,9- + 2,10- + 3,10- + 1,6- + 2,9- + 2,5-DMP] | Ratio of more stable (β-type) to less stable (α-type) isomers. Increases with maturity. | researchgate.net |
| DPR2 (Dimethylphenanthrene Ratio 2) | 2,7-DMP / 1,8-DMP | Ratio of a stable β,β-isomer to a less stable α,α-isomer. Increases with maturity. | acs.org |
| General Isomer Ratios | Ratios of various DMP isomers (e.g., 2,4-DMDBT/1,4-DMDBT) | Based on the relative thermodynamic stability of different isomers, which shifts with increasing thermal stress. | acs.org |
| Methylphenanthrene Index (MPI-1) | 1.5 x [2-MP + 3-MP] / [P + 1-MP + 9-MP] | A widely used index comparing stable β-methylphenanthrenes to less stable α-isomers and the parent phenanthrene. Increases with maturity. | gfz-potsdam.denih.gov |
Biomarker Composition in Bitumens from Coals and Surrounding Rocks
Bitumens, the soluble organic component of sedimentary rocks, are complex mixtures that can be extracted from coals and their surrounding rock layers. The analysis of the aromatic fraction of these bitumens reveals the presence of various polycyclic aromatic hydrocarbons (PAHs), including phenanthrene and its alkylated derivatives. bibliotekanauki.pl These compounds are significant biomarkers, offering clues about the source of the original organic matter and the geological processes it has undergone. researchgate.net
Studies of bitumens from coal-bearing deposits, such as those in the Upper Silesian Coal Basin, have identified a range of phenanthrene compounds. bibliotekanauki.pl Gas chromatography-mass spectrometry (GC-MS) analysis of the aromatic fractions of bitumens from both coals and adjacent shales allows for the identification of numerous dimethylphenanthrene (DMP) isomers. bibliotekanauki.pl The distribution of these isomers, including this compound, is not random but is influenced by the original organic input and the thermal maturity of the rock.
In many cases, the organic matter in these coals is predominantly derived from terrestrial vascular plants. researchgate.net The comparison between the biomarker composition of a coal seam and its bordering rocks can also indicate processes like the migration of organic compounds from the coal into the surrounding shales. bibliotekanauki.pl The presence of specific DMP isomers in both the coal and the adjacent rock layers supports the understanding of these geological interactions.
While fourteen different dimethylphenanthrene isomers have been identified in extracts from coal and shale, their relative abundances can vary. unal.edu.co For instance, in some formations, dimethylphenanthrene has been noted as the least abundant of the phenanthrene homologues. unal.edu.co The specific distribution of these isomers is a key area of geochemical investigation.
| Isomer | Common Precursor Type | Geochemical Significance |
|---|---|---|
| 1,3-Dimethylphenanthrene (B95547) | Terrestrial Plant Diterpenoids | Indicates terrestrial organic input. bibliotekanauki.pl |
| 1,7-Dimethylphenanthrene (B57199) (Pimanthrene) | Pimarane-type Diterpenoids (Conifers) | Strong indicator of terrestrial organic matter, particularly from gymnosperms. unal.edu.cogeologyscience.ru |
| This compound | Terrestrial Plant Triterpenoids/Diterpenoids | Component of the complex mixture of DMPs indicating terrestrial source material. |
| 2,6-Dimethylphenanthrene | Terrestrial Organic Matter | Indicates terrestrial organic input. kemdikbud.go.id |
| 2,7-Dimethylphenanthrene | Terrestrial Organic Matter | Identified in crude oil biomarker studies. kemdikbud.go.id |
| 3,6-Dimethylphenanthrene | Terrestrial Organic Matter | Identified in crude oil biomarker studies. kemdikbud.go.id |
| 1,9-Dimethylphenanthrene | Terrestrial Plant Diterpenoids | Its relative abundance can be related to thermal maturity. geologyscience.ru |
| 1,8-Dimethylphenanthrene | Terrestrial Plant Diterpenoids | Identified in bitumen from coal mines. bibliotekanauki.pl |
Diagenetic and Catagenetic Formation Pathways in Geological Systems
The formation of this compound and other alkylated PAHs is a result of the chemical transformation of buried organic matter through two main stages of thermal maturation: diagenesis and catagenesis. geoscienceworld.orgscribd.com
Diagenesis occurs at relatively low temperatures and pressures in young sediments. During this stage, biological molecules (biomolecules) from dead organisms undergo microbial and chemical alteration, leading to the formation of kerogen, a complex, insoluble organic polymer. While some aromatic compounds can form, the major transformation into hydrocarbons like phenanthrenes occurs in the next stage. geoscienceworld.org
Catagenesis takes place as the sediments are buried deeper, subjecting the kerogen to higher temperatures (typically 50°C to 150°C) and pressures. geoscienceworld.org This is the principal zone of oil and gas formation. During catagenesis, the complex structure of kerogen is thermally cracked, breaking down to release a variety of hydrocarbons, including phenanthrene and its alkylated forms. unal.edu.cogeoscienceworld.org The specific isomers of dimethylphenanthrene that are formed, and their relative proportions, are influenced by the original type of organic matter and the temperature conditions during catagenesis. unal.edu.co
In Situ Formation from Precursor Compounds
The molecular structure of this compound is not typically found in living organisms. Instead, it is formed in situ within the geological environment from the alteration of specific precursor biomolecules derived primarily from higher terrestrial plants. unal.edu.cogeologyscience.ru
The main precursors for many alkylated phenanthrenes are cyclic terpenoids, particularly diterpenoids and triterpenoids, which are common constituents of plant resins and waxes. unal.edu.cogeologyscience.ru For example, diterpenoids of the pimarane (B1242903) type are considered probable precursors for 1,7-dimethylphenanthrene. geologyscience.ru Similarly, other diterpenoid and triterpenoid (B12794562) structures are believed to be the source molecules for other dimethylphenanthrene isomers, including the 2,4-isomer.
The transformation process involves a series of complex chemical reactions. These include the loss of oxygen-containing functional groups and the subsequent aromatization of the cyclic structures of the precursor molecules. unal.edu.co This process, driven by the thermal stress of catagenesis, ultimately leads to the stable, fully aromatic phenanthrene skeleton.
Another proposed pathway for the formation of alkylated phenanthrenes is the direct methylation of the parent phenanthrene molecule during catagenesis. unal.edu.co This suggests that simpler phenanthrene structures could be alkylated with methyl groups from other decomposing organic matter within the source rock. The conversion of pentacyclic triterpenoids, such as those from higher plants, can also break down during diagenesis and catagenesis to form methyl-substituted phenanthrenes. unal.edu.co
Environmental Fate, Transport, and Degradation Dynamics of 2,4 Dimethylphenanthrene
Atmospheric Transport and Deposition Processes of Dimethylphenanthrenes
Dimethylphenanthrenes (DMPs), including the 2,4-dimethylphenanthrene isomer, are polycyclic aromatic hydrocarbons (PAHs) that can undergo long-range atmospheric transport, reaching remote locations far from their emission sources. rsc.org These compounds are released into the atmosphere from sources such as the combustion of fossil fuels and industrial activities. ontosight.ai In the atmosphere, DMPs exist in both the gas phase and associated with particulate matter. rsc.org The partitioning between these two phases is a critical factor influencing their transport and deposition.
Atmospheric transport of DMPs is influenced by meteorological conditions and the physical and chemical properties of the compounds themselves. acs.orgcopernicus.org Their atmospheric half-lives can range from hours to days, depending on various factors. rsc.org Transport can occur over vast distances, with studies showing the presence of DMPs in remote regions like the Arctic, indicating their potential for global distribution. rsc.orgcopernicus.org
Deposition of dimethylphenanthrenes from the atmosphere occurs through both dry and wet deposition processes. rsc.orgacs.org Dry deposition involves the settling of particle-bound DMPs and the partitioning of gas-phase compounds onto surfaces like soil, vegetation, and snow. acs.org Wet deposition, or scavenging by precipitation, is more efficient for particle-associated DMPs due to their low water solubility. rsc.org The interaction with topographical features, such as mountains, can enhance the transfer of atmospheric DMPs to the ground. acs.org
Post-Depositional Transformation in Environmental Compartments
Once deposited, this compound and other DMPs undergo various transformation processes in environmental compartments like soil and sediment. The fate of these compounds is influenced by the specific characteristics of the receiving environment.
In soil, the persistence of DMPs can be affected by factors such as microbial activity and proximity to sources. acs.org Some studies have observed that in high-altitude environments, phenanthrene (B1679779) concentrations can become enriched in downcore soil profiles, possibly due to the diagenetic aromatization of diterpenoids. csic.es
In lake sediments, post-depositional transformation can differ from that in soils. Sediments may offer a higher degree of preservation for more labile PAHs, with less post-depositional oxidation. csic.es However, diagenetic processes in deeper sediment layers can lead to the formation of other PAHs, such as perylene. csic.es The ratio of specific DMP isomers, such as the 1,7-dimethylphenanthrene (B57199) to the sum of 1,7- and 2,6-dimethylphenanthrene, has been used to infer diagenetic processes in sediments. csic.es
Biotransformation in Environmental Systems
Microbial degradation plays a role in the transformation of dimethylphenanthrenes in the environment. Certain bacterial strains have demonstrated the ability to use DMPs as a carbon source, indicating the existence of specific metabolic pathways for their breakdown. However, the presence and position of methyl groups on the phenanthrene structure can influence the rate of biodegradation. For instance, the methyl groups can hinder dioxygenation at certain sites, leading to slower degradation rates compared to the parent compound, phenanthrene.
Metabolic Conversion in Aquatic Organisms (e.g., Fish)
Aquatic organisms, particularly fish, can metabolize this compound and other alkylated PAHs. unit.nonih.govacs.org This biotransformation is a critical detoxification process.
Upon exposure, fish metabolize these compounds primarily in the liver through a series of enzymatic reactions. acs.org Phase I metabolism, mediated by cytochrome P450 (CYP) enzymes, introduces oxygen into the PAH structure, forming hydroxylated metabolites. unit.noresearchgate.net For alkylated PAHs like 1,4-dimethylphenanthrene (B1210028), metabolism can involve benzylic oxidation of the methyl groups. unit.no
A significant finding is the metabolic conversion of alkylated PAHs to polycyclic aromatic acids (PAAs) in fish. unit.nonih.gov Studies on Atlantic haddock exposed to 1,4-dimethylphenanthrene have confirmed this biotransformation pathway. nih.gov
Following Phase I, the metabolites can undergo Phase II conjugation reactions, where they are linked to large polar molecules such as sulfate, glucuronic acid, or glutathione (B108866). acs.org These conjugated metabolites are more water-soluble and are readily excreted, often through the bile. unit.noacs.org The analysis of biliary metabolites is a well-established method for assessing recent PAH exposure in fish. unit.no Research has identified glutathione and cysteinylglycine (B43971) conjugates of alkylated PAHs in fish exposed to crude oil. acs.org
Photochemical and Photocatalytic Degradation Pathways
Sunlight can play a significant role in the degradation of this compound in the environment through photochemical and photocatalytic processes.
Gas-Phase Photochemistry
In the atmosphere, gas-phase DMPs can be degraded by reacting with photochemically generated oxidants, most importantly the hydroxyl radical (OH). tandfonline.com The rate of these reactions determines the atmospheric lifetime of the compounds. rsc.org The infrared spectra of gas-phase DMPs, including this compound, have been studied to aid in their identification and monitoring in the atmosphere. acs.orgacs.org While experimental data on the reaction rate coefficients for many alkylated PAHs are still limited, it is understood that these photochemical reactions are a key removal mechanism in the gas phase. tandfonline.com
Photocatalytic Degradation Enhanced by Tailored Carbon Materials
Photocatalysis is an advanced oxidation process that can effectively degrade PAHs. sdu.dk This process utilizes semiconductor materials that, when irradiated with light, generate reactive oxygen species that break down the pollutant. nih.gov The efficiency of this process can be significantly enhanced by using tailored carbon materials. sdu.dkresearchgate.net
Materials like graphene and its composites have shown high efficacy in the photocatalytic degradation of phenanthrene and its derivatives. sdu.dk For example, a TiO2-graphene catalyst demonstrated higher photocatalytic activity for phenanthrene degradation compared to pure TiO2. sdu.dk Similarly, composites involving graphene oxide have also shown high removal rates for phenanthrene. sdu.dk While specific studies focusing solely on this compound are less common, the principles and efficiencies observed for phenanthrene and other dimethylphenanthrene isomers, such as 3,6-dimethylphenanthrene, suggest that tailored carbon materials are a promising technology for the remediation of water and soil contaminated with this compound. functmaterials.org.ua These advanced materials work by improving light absorption and enhancing the separation of photogenerated charge carriers, leading to more efficient degradation of the pollutants into less harmful substances like carbon dioxide and water. sdu.dknih.gov
Advanced Analytical Methodologies for 2,4 Dimethylphenanthrene Research
Chromatographic Separation Techniques
Chromatographic techniques are fundamental to the analysis of 2,4-dimethylphenanthrene, enabling its separation from a multitude of other compounds present in intricate mixtures. The choice of technique depends on the sample matrix and the specific research objectives.
Gas Chromatography (GC) for Complex Mixture Resolution
Gas chromatography (GC) is a powerful and widely used technique for the separation of volatile and thermally stable compounds like this compound. diva-portal.org It offers high resolution, allowing for the separation of isomeric PAHs, which often have similar physical and chemical properties. diva-portal.org
In a typical GC analysis of PAHs, a fused-silica capillary column is employed. A common choice is a column with a stationary phase like 5% phenyl methylpolysiloxane (e.g., DB-5ms), which provides good selectivity for aromatic compounds. mdpi.com The separation is achieved by programming the oven temperature to increase over time, a process known as temperature programming. This allows for the sequential elution of compounds based on their boiling points and interactions with the stationary phase. For instance, a temperature program might start at a lower temperature to separate more volatile compounds and gradually ramp up to elute less volatile compounds like this compound. diva-portal.orgcsic.es
Several studies have optimized GC methods for the analysis of PAHs, including methylated derivatives. For example, one study utilized an Agilent 7890A gas chromatograph with a Select PAH column (30m x 0.25 mm, df = 0.15 µm) to achieve separation of a complex mixture of PAHs and alkylated PAHs. diva-portal.org Different temperature programs were tested to optimize the separation and analysis time. diva-portal.org The use of a PAH selective column with built-in PAH blockers on a siloxane stationary backbone has also been reported to enhance separation. diva-portal.org
Table 1: Example GC Oven Temperature Programs for PAH Analysis
| Test | Temperature Program |
| Test 1 | 90 °C (1 min), 8 °C/min to 300 °C (10 min), 5 °C/min to 315 °C (0 min) diva-portal.org |
| Test 2 | 70 °C (0.7 min), 85 °C/min to 180 °C (1 min), 3 °C/min to 230 °C (7 min), 23 °C/min to 280 °C diva-portal.org |
| Test 3 | 70 °C (2 min), 70 °C/min to 180 °C (1 min), 7 °C/min to 230 °C (7 min), 50 °C/min to 280 °C diva-portal.org |
| Test 4 | 70 °C (2 min), 40 °C/min to 180 °C (1 min), 5 °C/min to 230 °C (5 min), 20 °C/min to 280 °C diva-portal.org |
| Test 5 | 70 °C (2 min), 50 °C/min to 180 °C (1 min), 7 °C/min to 230 °C (7 min), 20 °C/min to 280 °C diva-portal.org |
| Test 6 | 70 °C (1 min), 8 °C/min to 300 °C (10 min), 5 °C/min to 325 °C (3 min) diva-portal.org |
This table presents a selection of temperature programs tested in a study to optimize the separation of PAHs and alkylated PAHs. The selection of a specific program depends on the target analytes and the complexity of the sample matrix.
High-Performance Liquid Chromatography (HPLC) for Specific Applications
High-performance liquid chromatography (HPLC) is another valuable technique for the analysis of this compound. ontosight.ainih.gov It is particularly useful for separating non-volatile or thermally labile compounds that are not suitable for GC analysis. In the context of PAH analysis, HPLC is often used for fractionation of complex mixtures prior to analysis by other techniques or for the quantification of specific isomers. researchgate.net
Normal-phase HPLC, using a non-polar mobile phase like n-hexane and a polar stationary phase, can be employed to separate aromatic compounds based on their ring number and degree of alkylation. researchgate.net For instance, a method was developed for the quantitation of mineral oil aromatic hydrocarbons (MOAH) where a single-step change of eluent composition from 100% n-hexane to a mixture of n-hexane and dichloromethane (B109758) was used to subdivide the MOAH fraction. researchgate.net
Reversed-phase HPLC, with a polar mobile phase and a non-polar stationary phase (e.g., C18), is also commonly used. iaea.orgjmb.or.kr Gradient elution, where the composition of the mobile phase is changed during the analysis, is often employed to achieve optimal separation of a wide range of PAHs. iaea.org For example, a method for screening PAHs in seafood utilized a polymeric C18 stationary phase with a gradient of water and acetonitrile. iaea.org The use of fluorescence detection (FLD) in conjunction with HPLC provides high sensitivity and selectivity for PAHs, which are naturally fluorescent compounds. researchgate.netiaea.org
Solid-Phase Extraction (SPE) for Sample Preparation
Sample preparation is a critical step in the analysis of this compound, particularly when dealing with complex matrices like soil, sediment, or biological tissues. Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from these samples prior to chromatographic analysis. cedre.fr
SPE involves passing a liquid sample through a solid sorbent material that retains the analytes of interest. The interfering compounds are washed away, and the analytes are then eluted with a small volume of a suitable solvent. This process not only purifies the sample but also concentrates the analytes, thereby increasing the sensitivity of the subsequent analysis.
Various sorbent materials can be used for SPE of PAHs, including silica (B1680970) gel and polymeric sorbents. cedre.frnih.gov For example, a methodology developed for the analysis of PAHs and their derivatives in fuel oil utilized SPE for sample cleanup. cedre.fr In another study, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method, which incorporates a dispersive SPE step, was used for the extraction of PAHs from seafood. iaea.org The choice of sorbent and elution solvents is crucial for achieving high recovery of the target analytes.
Mass Spectrometric Detection and Quantification
Mass spectrometry (MS) is an indispensable tool for the detection and quantification of this compound. When coupled with a chromatographic separation technique, it provides a highly selective and sensitive analytical system capable of identifying and measuring trace levels of the compound in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
The combination of gas chromatography and mass spectrometry (GC-MS) is a cornerstone of PAH analysis. diva-portal.orgcedre.fr In GC-MS, the compounds eluting from the GC column are introduced into the ion source of the mass spectrometer, where they are ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that is characteristic of the compound.
For the analysis of this compound, electron ionization (EI) is commonly used. diva-portal.org The mass spectrum of this compound will show a prominent molecular ion peak corresponding to its molecular weight, along with a series of fragment ions that provide structural information.
For quantitative analysis, GC-MS is often operated in the selected ion monitoring (SIM) mode. diva-portal.org In SIM mode, the mass spectrometer is set to detect only a few specific ions that are characteristic of the target analyte. This significantly increases the sensitivity and selectivity of the analysis by reducing the interference from co-eluting compounds. The quantification is typically performed using an internal standard, a known amount of a labeled compound (e.g., deuterated phenanthrene) that is added to the sample before extraction. trajanscimed.com
Table 2: Key Parameters for GC-MS Analysis of PAHs
| Parameter | Typical Setting | Reference |
| Gas Chromatograph | Agilent 7890A | diva-portal.org |
| Mass Spectrometer | Agilent 5975 Low-Resolution MS | diva-portal.org |
| Ionization Mode | Electron Ionization (EI) at 70 eV | diva-portal.org |
| Detection Mode | Single Ion Monitoring (SIM) | diva-portal.org |
| Capillary Column | Select PAH column (30m x 0.25 mm, df = 0.15 µm) | diva-portal.org |
| Injector Temperature | 300 °C | cedre.fr |
This table provides an example of the instrumental parameters used in the GC-MS analysis of PAHs, including this compound.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for Enhanced Selectivity
For even greater selectivity and sensitivity, especially in highly complex matrices, gas chromatography-tandem mass spectrometry (GC-MS/MS) can be employed. cedre.frnih.gov In GC-MS/MS, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and then a specific product ion is monitored in the second mass analyzer. This technique, known as multiple reaction monitoring (MRM), significantly reduces chemical noise and allows for the detection of analytes at very low concentrations. csic.es
A study on the analysis of PAHs and their derivatives in fuel oil utilized GC-MS/MS to achieve low limits of detection (LOD) and limits of quantification (LOQ), ranging from 0.01 to 0.1 ng/mL and 0.1 to 0.5 ng/mL, respectively. cedre.fr The use of GC-MS/MS is particularly advantageous for resolving isobaric interferences, where different compounds have the same nominal mass.
Ion Mobility Quadrupole Time-Of-Flight Mass Spectrometry (IMS-Q-TOF MS) for Four-Dimensional Information
Ion Mobility Quadrupole Time-of-Flight Mass Spectrometry (IMS-Q-TOF MS) has emerged as a powerful tool in the analysis of complex samples, including those containing alkylated PAHs. nih.govnih.gov This technique adds a fourth dimension of separation to traditional liquid chromatography-mass spectrometry (LC-MS) methods. unit.no Analytes are separated not only by their chromatographic retention time and mass-to-charge ratio (m/z) but also by their size, shape, and charge through an ion mobility cell. lcms.czacs.org
This additional separation, which occurs in the gas phase on a millisecond timescale, provides a collision cross-section (CCS) value for each ion. lcms.cz The CCS is a key physical-chemical property that is independent of the sample matrix and can be used to create more robust compound libraries. acs.org For this compound research, this four-dimensional information (retention time, m/z, CCS, and intensity) is particularly valuable for:
Isomer Differentiation: Separating this compound from its many isobaric isomers, which are often difficult to resolve chromatographically. lcms.cz
Enhanced Confidence in Identification: Providing an additional, highly specific identifier (CCS value) to confirm the presence of the target analyte, even at trace levels. nih.govacs.org
Cleaner Spectra: The ion mobility separation can remove interfering background ions, resulting in cleaner MS/MS fragmentation spectra, which further aids in structural confirmation. unit.no
In one study, LC coupled with IMS-Q-TOF MS was successfully used in the exploratory analysis of fish bile exposed to 1,4-dimethylphenanthrene (B1210028), allowing for tentative identifications of metabolites with a high degree of confidence. nih.govunit.no
Method Development for Accurate Quantification of Alkylated PAHs
Developing accurate quantitative methods for alkylated PAHs (APAHs), such as this compound, is complicated by the commercial unavailability of authentic analytical standards for most of the vast number of isomers present in environmental samples. researchgate.netpsu.edu Historically, APAHs were often quantified using the response factors of their unsubstituted parent compounds (e.g., using the phenanthrene (B1679779) response factor for all dimethylphenanthrenes). researchgate.netpsu.edu This approach has been shown to lead to significant underestimation of APAH concentrations because the instrumental response can vary considerably with the degree and position of alkyl substitution. psu.edursc.org
Determination of Relative Response Factors for Isomers
To overcome the limitations of using parent PAH standards, a more accurate approach involves the determination and application of Relative Response Factors (RRFs). The RRF is a ratio that corrects for the difference in detector response between an analyte and a reference standard at the same concentration under identical analytical conditions. pharmaguideline.comveeprho.com
Formula for Relative Response Factor (RRF):
In the context of this compound, the RRF would be established by analyzing a known concentration of a this compound standard and comparing its peak area response to that of a reference standard, such as phenanthrene or a certified internal standard. Research has demonstrated that response factors for alkylated PAHs are generally not the same as their parent compounds. researchgate.netrsc.org By measuring the RRFs for a representative selection of commercially available alkylated isomers, more accurate quantification can be achieved for entire isomeric groups where individual standards are lacking. rsc.org This approach helps to minimize the quantitation discrepancy and provide a more realistic assessment of the true concentration of dimethylphenanthrenes in a sample. psu.edu
Table 1: Illustrative Relative Response Factors (RRFs) for Selected PAHs in GC-MS Analysis
| Compound Group | Analyte | RRF (relative to parent PAH) | RRF (relative to deuterated internal standard) |
| Phenanthrenes | Phenanthrene | 1.00 | 1.05 |
| Methylphenanthrenes (avg.) | 1.25 | 1.31 | |
| Dimethylphenanthrenes (avg.) | 1.40 | 1.47 | |
| Retene (C4-phenanthrene) | 1.62 | 1.70 | |
| Chrysenes | Chrysene | 1.00 | 0.95 |
| Methylchrysenes (avg.) | 1.18 | 1.12 |
Note: Data is representative and compiled from findings in studies comparing PAH isomer responses. Actual values are instrument- and method-dependent. Source: researchgate.netrsc.org
Validation of Quantitative Methodologies for Complex Environmental Matrices
Once an analytical method is developed, it must undergo rigorous validation to ensure its reliability, accuracy, and fitness for purpose, especially when dealing with complex environmental matrices like sediments, soils, or industrial effluents. azurewebsites.netscielo.br Method validation is a systematic process that verifies the performance characteristics of the analytical procedure. researchgate.net
Key validation parameters include:
Linearity: Assessing the method's ability to produce results that are directly proportional to the concentration of the analyte over a defined range. researchgate.nettandfonline.com
Accuracy: Determining the closeness of the measured value to the true value. This is often evaluated through recovery studies, where a known amount of the analyte (e.g., this compound) is added (spiked) into a blank matrix and analyzed. scielo.br
Precision: Measuring the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). tandfonline.com
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.govtandfonline.com
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components expected to be present in the sample. nih.gov
Environmental Source Apportionment Techniques
Beyond quantification, a major goal in environmental chemistry is to identify the sources of PAH contamination. oregonstate.edudiva-portal.org These sources are broadly categorized as petrogenic (derived from petroleum) or pyrogenic (resulting from the incomplete combustion of organic materials). Advanced analytical methods provide the data necessary to apply powerful source apportionment techniques.
Application of Diagnostic Ratios of Dimethylphenanthrene Isomers for Source Identification
Diagnostic ratios are a widely used forensic tool that employs the relative concentrations of different PAH isomers to distinguish between various emission sources. oregonstate.edu The principle behind this technique is that the relative abundance of certain isomers is characteristic of the source material and the temperature of its formation. While many PAH ratios exist, those involving alkylated isomers like dimethylphenanthrenes (DMPs) are particularly useful.
A key diagnostic ratio for source apportionment involves the isomers 1,7-dimethylphenanthrene (B57199) and 2,6-dimethylphenanthrene. nih.govscispace.com These isomers are selected because they have similar molecular structures and are presumed to behave similarly during environmental transport and weathering, meaning their ratio should remain relatively constant from source to receptor. nih.gov The ratio of 1,7-DMP / (1,7-DMP + 2,6-DMP) has been shown to vary significantly between different combustion sources. nih.gov
Table 2: Diagnostic Ratios of Dimethylphenanthrene Isomers for Source Apportionment
| Diagnostic Ratio | Ratio Value | Associated Source |
| 1,7-DMP / (1,7-DMP + 2,6-DMP) | ~ 0.90 | Softwood Combustion |
| ~ 0.67 | Brown & Bituminous Coal Combustion | |
| ~ 0.43 | Petroleum Combustion (e.g., vehicle exhaust) |
DMP = Dimethylphenanthrene. Source: nih.gov
By analyzing the specific isomeric fingerprint of dimethylphenanthrenes in an environmental sample and comparing it to the characteristic ratios of known sources, scientists can apportion the relative contributions from different inputs, such as wood burning, coal combustion, or vehicle emissions. nih.govacs.org
Distinction Between Petrogenic and Pyrogenic Sources
The accurate differentiation between petrogenic and pyrogenic sources of polycyclic aromatic hydrocarbons (PAHs) is a critical aspect of environmental forensics and geochemistry. The distribution patterns of PAHs, including this compound, in environmental samples provide valuable clues to their origins. nih.gov Petrogenic PAHs originate from the direct release of crude oil and petroleum products, formed over geological timescales under moderate temperatures, while pyrogenic PAHs are the result of high-temperature, incomplete combustion of organic materials such as fossil fuels (coal, petroleum) and biomass (wood, grass). nih.govdiva-portal.orgnih.gov
A fundamental difference in the chemical signature between these two sources lies in the relative abundance of parent PAHs versus their alkylated homologues (APAHs). diva-portal.org Petrogenic sources are typically enriched in a wide range of alkyl-substituted PAHs, whereas pyrogenic processes tend to favor the formation of thermodynamically stable, non-alkylated parent PAHs. nih.govdiva-portal.org Consequently, the proportion of alkylated PAHs, such as the series of dimethylphenanthrenes, to their parent compound, phenanthrene, serves as a primary diagnostic tool. diva-portal.orgunipa.it A high ratio of alkylated to parent PAHs generally indicates a petrogenic origin. diva-portal.org
Advanced analytical methodologies, primarily high-resolution capillary gas chromatography coupled with mass spectrometry (GC-MS), are essential for the detailed analysis required for source apportionment. nih.govmdpi.comcsic.es This technique allows for the separation and quantification of complex isomeric mixtures, including the various isomers of dimethylphenanthrene (DMP). csic.es The relative distribution of these isomers is source-dependent, as their thermodynamic stability and formation pathways differ between low-temperature geological processes and high-temperature combustion. nih.govdiva-portal.org
Several diagnostic ratios using various PAH isomers have been established to differentiate between emission sources. Although these ratios can be affected by environmental weathering, they provide valuable initial assessments. diva-portal.orgnih.gov
Table 1: Selected Diagnostic Ratios for PAH Source Apportionment
| Diagnostic Ratio | Petrogenic Source Values | Pyrogenic Source Values | Primary Application |
|---|---|---|---|
| Fluoranthene / (Fluoranthene + Pyrene) | < 0.40 | > 0.50 (Coal/Wood Combustion) 0.40 - 0.50 (Liquid Fossil Fuel Combustion) | General source characterization. nih.gov |
| Anthracene / (Anthracene + Phenanthrene) | < 0.10 | > 0.10 | Distinguishing combustion from petroleum sources. scispace.com |
| Methylphenanthrenes / Phenanthrene (MP/P) | High (> 2) | Low (< 1) | Indicates dominance of alkylated vs. parent PAHs. diva-portal.org |
| 1,7-DMP / (1,7-DMP + 2,6-DMP) | Uncertain | ~0.5 (Fossil Fuel) >0.7 (Softwood Combustion) | Differentiating among various combustion sources. nih.govnih.gov |
| Low Molecular Weight / High Molecular Weight (LMW/HMW) PAHs | > 1 | < 1 | Based on the prevalence of 2-3 ring PAHs in petrogenic sources vs. 4-6 ring PAHs in pyrogenic sources. nih.govscispace.com |
Research findings indicate that the analysis of a broad suite of PAHs, including this compound, provides the most robust data for source apportionment. For example, studies of contaminated sediments often quantify a range of dimethylphenanthrene isomers to build a comprehensive chemical fingerprint. unipa.itdiva-portal.org This detailed isomeric distribution, when coupled with advanced statistical analysis, allows for the deconvolution of multiple sources, such as differentiating inputs from a nearby industrial site, historical coal tar contamination, and recent petroleum spills. researchgate.netaucklandcity.govt.nz The inclusion of this compound in these analytical suites is therefore integral to the accuracy of the resulting source models. diva-portal.orgcsic.es
Q & A
Basic: What synthetic methodologies are applicable for 2,4-Dimethylphenanthrene synthesis, and how can selectivity be optimized?
Methodological Answer:
Synthesis of this compound can be approached via Friedel-Crafts alkylation of phenanthrene using methyl halides, where regioselectivity is influenced by steric and electronic factors. Alternative routes include photochemical cyclization of substituted naphthalenes or selective hydrogenation of higher polycyclic aromatic hydrocarbons (PAHs) . To optimize selectivity, reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) must be tailored. For example, Lewis acids like AlCl₃ can enhance methyl group positioning, while UV irradiation in photochemical reactions may favor specific cyclization pathways. Purity is typically confirmed via GC-MS or HPLC .
Basic: Which spectroscopic and crystallographic techniques are most reliable for structural elucidation of this compound?
Methodological Answer:
- Infrared (IR) Spectroscopy : Identifies functional groups and methyl C-H stretching modes (observed at ~2850–2960 cm⁻¹), with assignments validated against computational models (e.g., DFT) .
- Nuclear Magnetic Resonance (NMR) : ¹H NMR resolves methyl group environments (e.g., δ 2.3–2.8 ppm for aromatic-adjacent methyls), while ¹³C NMR confirms substitution patterns .
- X-ray Crystallography : Challenging due to steric hindrance from methyl groups, but advanced algorithms like evolutionary niching in GAtor improve crystal structure prediction by sampling low-energy configurations .
Advanced: How do steric effects and molecular conformation impact the crystallographic packing efficiency of this compound?
Methodological Answer:
The 2,4-dimethyl substitution introduces steric hindrance , reducing packing efficiency and resulting in low-density crystal structures (~1.20–1.25 g cm⁻³). Computational studies on analogous compounds (e.g., 4,5-Dimethylphenanthrene) reveal that twisted backbones and methyl-methyl van der Waals interactions dominate packing motifs. Hierarchical reranking with dispersion-corrected DFT methods (e.g., MBD) is critical for accurately modeling weak intermolecular forces. Experimental structures often adopt P2₁/c space groups , with evolutionary algorithms (e.g., GAtor) outperforming traditional energy-based methods in navigating sparse energy landscapes .
Advanced: What computational strategies address challenges in predicting polymorphic forms of this compound?
Methodological Answer:
- Evolutionary Niching (GAtor) : Overcomes genetic drift by penalizing over-sampled regions, enabling discovery of narrow energy funnels. For chiral or sterically hindered systems, this method improves sampling of low-energy polymorphs within 10 kJ mol⁻¹ of the global minimum .
- Hierarchical Reranking : Combines semi-empirical methods (e.g., PM6) with high-level DFT (e.g., PBE-D3) to validate stability. This approach consistently ranks experimental structures as lowest energy, with large energy gaps (~15–20 kJ mol⁻¹) to competing polymorphs .
Environmental Analysis: What analytical protocols are recommended for detecting this compound in complex matrices like diesel particulate matter?
Methodological Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS) : Use nonpolar columns (e.g., DB-5MS) with electron ionization (EI) for fragmentation patterns matching NIST reference spectra (e.g., m/z 206 for molecular ion) .
- High-Performance Liquid Chromatography (HPLC) : Paired with fluorescence detection enhances sensitivity in environmental samples (LOD ~0.1 ng/mL). Quantitation against certified standards (e.g., NIST SRM 1650b) ensures accuracy .
Toxicology: What in vitro assays evaluate the mutagenic potential of this compound, and how do results compare to structurally similar PAHs?
Methodological Answer:
- Ames Test (Salmonella typhimurium) : Assess frameshift mutations (e.g., TA98 strain) with metabolic activation (S9 liver homogenate). 1,4-Dimethylphenanthrene, a structural analog, shows mutagenicity, suggesting 2,4-isomer may require similar evaluation .
- Unscheduled DNA Synthesis (UDS) Assay : Measures DNA repair in rat hepatocytes post-exposure. Positive results in analogs indicate potential genotoxicity, warranting dose-response studies for this compound .
Advanced: How do methyl group dynamics influence solid-state properties of this compound?
Methodological Answer:
Proton spin–lattice relaxation studies on methylphenanthrenes reveal methyl reorientation barriers (~10–12 kJ mol⁻¹) via temperature-dependent NMR. For this compound, steric interactions between methyl groups may increase activation energies, affecting thermal stability. Computational modeling (e.g., Davidson–Cole spectral density) quantifies correlation times and non-exponential relaxation behavior .
Environmental Fate: What degradation pathways are plausible for this compound in advanced oxidation processes (AOPs)?
Methodological Answer:
- Hydroxyl Radical (•OH) Attack : Predicted to occur at electron-rich aromatic positions, forming hydroxylated intermediates. DFT studies (M06-2X/6-311+G(d,p)) suggest addition-elimination mechanisms dominate, leading to quinone derivatives .
- Photodegradation : UV irradiation cleaves methyl groups, generating phenanthrenequinone. LC-MS/MS tracks degradation products, with pseudo-first-order kinetics modeling rate constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
